
(2-(3-Bromophenyl)oxazol-4-yl)methanol
Overview
Description
“(2-(3-Bromophenyl)oxazol-4-yl)methanol” is a chemical compound with the molecular formula C10H8BrNO2 and a molecular weight of 254.08 . It belongs to the class of organic compounds known as aryl-phenylketones . This compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a five-membered oxazole ring attached to a 3-bromophenyl group and a methanol group . The oxazole ring contains one nitrogen and one oxygen atom .Physical And Chemical Properties Analysis
“this compound” is a light yellow solid . It is stored sealed in dry conditions at 2-8°C .Scientific Research Applications
Antitubercular Activity
One study focused on the synthesis of oxazolyl thiosemicarbazones, evaluating their activity against Mycobacterium tuberculosis. Although not the exact compound , a structurally similar compound, (4-bromophenyl)(phenyl)methanone N-(5-cyclobutyl-1,3-oxazol-2-yl)thiosemicarbazone, demonstrated significant in vitro and in vivo antitubercular activity, suggesting potential research applications of related compounds in antimicrobial studies (Sriram et al., 2006).
Synthetic Methodology
Research has also explored synthetic methodologies involving oxazolyl compounds. For instance, the aza-Piancatelli rearrangement/Michael reaction was employed for synthesizing 3,4-dihydro-2H-benzo[b][1,4]thiazine and oxazine derivatives from furan-2-yl(phenyl)methanol derivatives, highlighting the utility of oxazolyl compounds in creating complex heterocyclic structures with potential pharmaceutical relevance (Reddy et al., 2012).
Antimicrobial Evaluation
Another study synthesized substituted [1,1'-biphenyl]-4-yl(3-methylbenzofuran-2-yl)methanones via Suzuki cross-coupling, which included compounds structurally related to the target molecule. These compounds were evaluated for their antibacterial and antifungal activities, suggesting that bromophenyl oxazolyl methanols and their derivatives could have significant antimicrobial properties (Reddy & Reddy, 2016).
Catalysis and Chemical Transformations
The compound and its related structures have been involved in catalysis research as well. For example, a tris(triazolyl)methanol-Cu(I) structure, which could theoretically be synthesized from bromophenyl oxazolyl methanols, was developed as a highly active catalyst for Huisgen 1,3-dipolar cycloadditions. This demonstrates the compound's potential role in facilitating organic transformations, which are crucial in the synthesis of various biologically active molecules (Ozcubukcu et al., 2009).
Corrosion Inhibition
Research on oxazole derivatives as corrosion inhibitors for mild steel in hydrochloric acid medium suggests another application area. While the specific compound mentioned was not studied, related oxazolyl methanol derivatives demonstrated significant corrosion inhibition efficiency, highlighting the potential industrial applications of such compounds in protecting metal surfaces (Rahmani et al., 2018).
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on “(2-(3-Bromophenyl)oxazol-4-yl)methanol” and similar oxazoline-based compounds could involve exploring their potential applications in various fields such as pharmaceuticals, industrial chemistry, and polymers . Further studies could also focus on developing new synthetic methods and understanding their mechanisms of action .
properties
IUPAC Name |
[2-(3-bromophenyl)-1,3-oxazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c11-8-3-1-2-7(4-8)10-12-9(5-13)6-14-10/h1-4,6,13H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYBRRDMUOTVNJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NC(=CO2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60743946 | |
| Record name | [2-(3-Bromophenyl)-1,3-oxazol-4-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60743946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
885272-67-3 | |
| Record name | 2-(3-Bromophenyl)-4-oxazolemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885272-67-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [2-(3-Bromophenyl)-1,3-oxazol-4-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60743946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



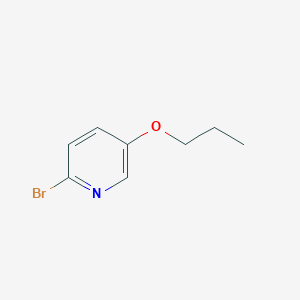
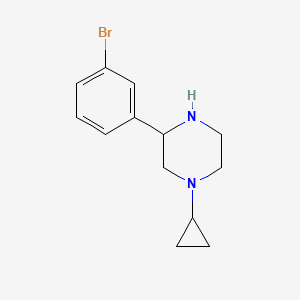

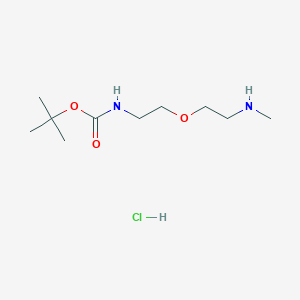
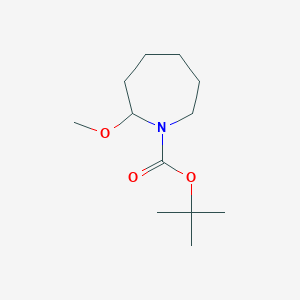
![5-Oxaspiro[3.5]nonan-8-amine](/img/structure/B1376859.png)
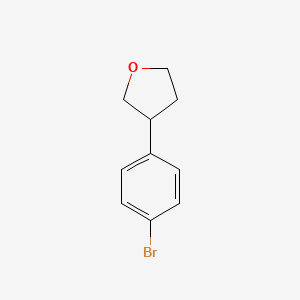
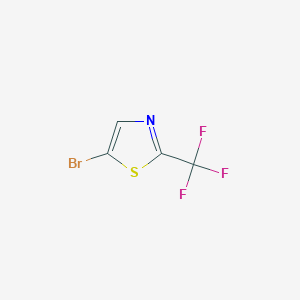

![Tert-butyl 8,10-dioxo-3,9-diazaspiro[5.5]undecane-3-carboxylate](/img/structure/B1376864.png)


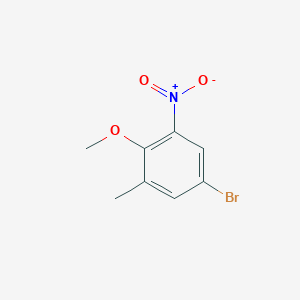
![3-[3-(Benzyloxy)phenyl]-2-fluorobenzoic acid](/img/structure/B1376872.png)